N,N'-bis(3-hydroxypropyl)ethanediamide
Description
N,N'-Bis(3-hydroxypropyl)ethanediamide (CAS: 61273-20-9) is a diamide derivative of ethanedioic acid, where both nitrogen atoms are substituted with 3-hydroxypropyl groups. Its molecular formula is C₈H₁₆N₂O₄, with a molecular weight of 204.22 g/mol. This structural feature makes it relevant in applications such as polymer synthesis, pharmaceutical intermediates, or chelating agents.
Properties
Molecular Formula |
C8H16N2O4 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N,N'-bis(3-hydroxypropyl)oxamide |
InChI |
InChI=1S/C8H16N2O4/c11-5-1-3-9-7(13)8(14)10-4-2-6-12/h11-12H,1-6H2,(H,9,13)(H,10,14) |
InChI Key |
JPCJYZZUEISJGO-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C(=O)NCCCO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis(3-hydroxypropyl)ethanediamide can be synthesized through a multi-step process involving the reaction of ethanediamide with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:
Step 1: Ethanediamide is dissolved in a suitable solvent, such as ethanol or methanol.
Step 2: 3-chloropropanol is added to the solution, followed by the addition of a base, such as sodium hydroxide or potassium hydroxide.
Step 3: The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours.
Step 4: The product is isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(3-hydroxypropyl)ethanediamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-hydroxypropyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxypropyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
N,N’-bis(3-hydroxypropyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N,N’-bis(3-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxypropyl groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Table 1: Key Properties of N,N'-Bis(3-hydroxypropyl)ethanediamide and Analogues
Key Observations:
Hydrophilicity and Solubility: The hydroxyl groups in this compound enhance water solubility compared to acetylphenyl (hydrophobic) or aminopropyl (basic but less polar) analogues. This property is critical for biomedical or aqueous-phase applications .
Reactivity and Stability: The dithioamide variant (N,N'-bis(2-hydroxypropyl)ethanedithioamide) replaces oxygen with sulfur, increasing nucleophilicity but reducing oxidative stability. This compound’s safety data sheet (SDS) highlights precautions for inhalation and skin contact, suggesting higher reactivity . Diamines generally exhibit stronger chelating capabilities than diamides, as seen in catalysis applications .
Thermal Properties :
- Melting points are influenced by substituents: aromatic groups (e.g., acetylphenyl) increase rigidity and melting points (>179°C), while hydroxypropyl groups likely lower melting points due to flexibility and hydrogen bonding disruption .
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